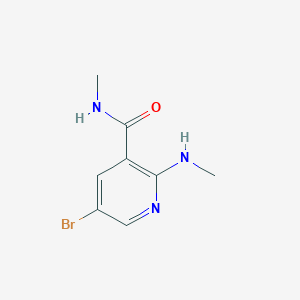
5-bromo-N-methyl-2-(methylamino)pyridine-3-carboxamide
Vue d'ensemble
Description
5-Bromo-N-methyl-2-(methylamino)pyridine-3-carboxamide is a chemical compound with the CAS number 1250795-17-5 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C7H7BrN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11) . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 215.05 . The boiling point is 76-77 degrees Celsius .Applications De Recherche Scientifique
-
Synthesis of Other Compounds
-
Biological Potential of Indole Derivatives
- Field : Pharmacology
- Application : Indole derivatives, which are structurally similar to the compound you mentioned, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Method : These compounds are typically synthesized and then tested in vitro or in vivo for their biological activity .
- Results : The results vary depending on the specific derivative and the biological activity being tested. For example, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
-
Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives
- Field : Pharmaceuticals
- Application : Structures composed of a pyridopyrimidine moiety, which are structurally similar to the compound you mentioned, have shown therapeutic interest or have already been approved for use as therapeutics .
- Method : These compounds are synthesized and then tested for their therapeutic potential .
- Results : The results vary depending on the specific derivative and the therapeutic application being tested .
-
Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid
- Field : Organic Chemistry
- Application : An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, is described .
- Method : The synthesis involves several steps, including reaction of methyl 2, 6-difluoropyridine-3-carboxylate with methylamine, methoxylation, and bromination .
- Results : The desired product was produced in an overall yield of 67% .
-
Therapeutic Targets of Pyridopyrimidines
- Field : Pharmaceuticals
- Application : Various pyridopyrimidines, which are structurally similar to the compound you mentioned, are used on several therapeutic targets .
- Method : These compounds are synthesized and then tested for their therapeutic potential .
- Results : The results vary depending on the specific derivative and the therapeutic application being tested .
-
Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid
- Field : Organic Chemistry
- Application : An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, is described .
- Method : The synthesis involves several steps, including reaction of methyl 2, 6-difluoropyridine-3-carboxylate with methylamine, methoxylation, and bromination .
- Results : The desired product was produced in an overall yield of 67% .
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-N-methyl-2-(methylamino)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c1-10-7-6(8(13)11-2)3-5(9)4-12-7/h3-4H,1-2H3,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZQCFCVHMATDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)Br)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-methyl-2-(methylamino)pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



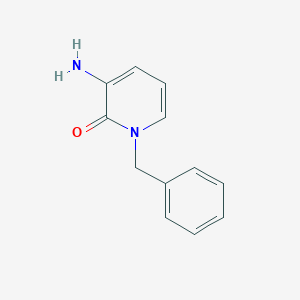
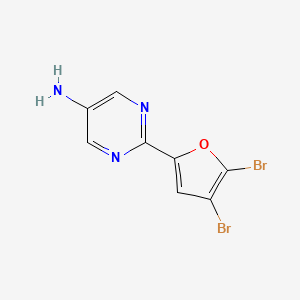
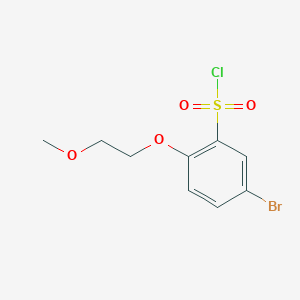
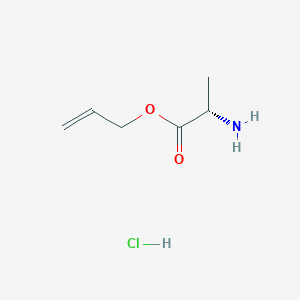
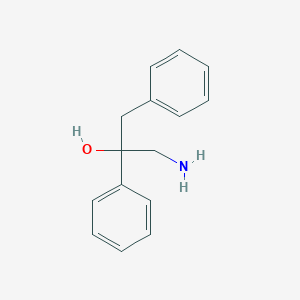
![4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527389.png)
![3-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527390.png)
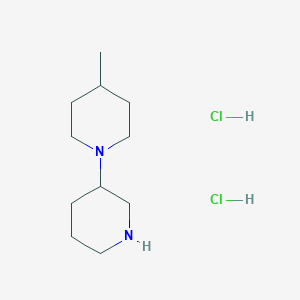
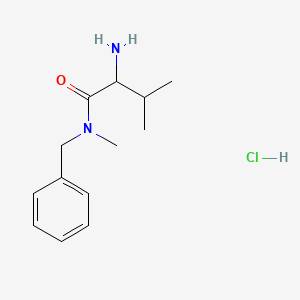
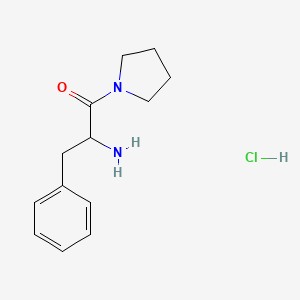
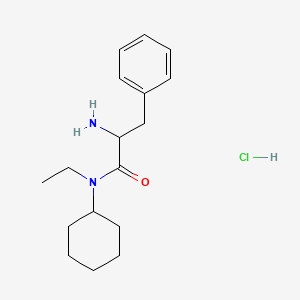
![3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527397.png)
![3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527398.png)
![3-Bromo[1,1'-biphenyl]-4-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1527399.png)